5-(3-Methoxyphenyl)thiazol-2-amine

Medicinal Chemistry Antioxidant Activity Structure-Activity Relationship

5-(3-Methoxyphenyl)thiazol-2-amine is a differentiated 2-aminothiazole scaffold with a meta-methoxyphenyl group at C5, offering unique spatial/electronic properties for kinase inhibitor hinge-binding, MAO-B inhibition, and quorum sensing research. Unsubstituted or para-substituted analogs exhibit altered potency; this meta-substitution pattern ensures reliable structure-activity relationships (SAR). Choose high-purity material to eliminate regioisomeric contamination and ensure reproducible target engagement.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B14026210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)thiazol-2-amine
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN=C(S2)N
InChIInChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
InChIKeyJOLWNHHMZCLLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)thiazol-2-amine: Core Identification and Physicochemical Baseline


5-(3-Methoxyphenyl)thiazol-2-amine (CAS: 1183012-58-9) is a heteroaryl amine belonging to the 2-aminothiazole class, characterized by a thiazole ring substituted at the C5 position with a meta-methoxyphenyl group [1]. This substitution pattern distinguishes it from ortho- and para-methoxy analogs, and from unsubstituted 5-phenylthiazol-2-amine, offering a unique spatial and electronic profile. The compound has a molecular formula of C₁₀H₁₀N₂OS, a molecular weight of 206.27 g/mol, a predicted boiling point of 388.6±17.0 °C, a predicted density of 1.259±0.06 g/cm³, and a predicted pKa of 4.60±0.10 . The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed as a kinase inhibitor hinge-binding motif and for its capacity to engage diverse biological targets, including monoamine oxidases, cyclooxygenases, and quorum sensing receptors [2][3].

Why 5-(3-Methoxyphenyl)thiazol-2-amine Cannot Be Arbitrarily Replaced by Other 2-Aminothiazoles


Substitution of 5-(3-methoxyphenyl)thiazol-2-amine with a generic 2-aminothiazole or a close positional isomer introduces significant risk of altered target engagement, selectivity, and physicochemical behavior. The meta-methoxy substitution on the phenyl ring at the C5 position is not a passive structural element; it dictates the compound's electron density distribution, hydrogen-bonding capacity, and steric occupancy within a target binding pocket [1]. For example, regioisomeric variation (e.g., shifting the methoxy group from meta to para or ortho, or relocating the phenyl ring from C5 to C4 of the thiazole) has been shown to substantially impact biological activity, as demonstrated by the distinct anti-quorum sensing profile of 4-(o-methoxyphenyl)-2-aminothiazole compared to other analogs [2]. Furthermore, the 2-aminothiazole core itself exhibits variable inhibitory potency depending on peripheral substitution; unsubstituted 2-aminothiazole displays only weak radical scavenging activity (DPPH IC₅₀ = 1744.36 µM), underscoring that the specific 5-(3-methoxyphenyl) motif is essential for achieving meaningful target modulation [3]. Replacing this compound without empirical validation of functional equivalence therefore risks experimental failure, batch-to-batch inconsistency, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 5-(3-Methoxyphenyl)thiazol-2-amine from Analogs and Alternatives


Meta-Methoxy Substitution Confers Superior Target Engagement vs. Unsubstituted 2-Aminothiazole

The 5-(3-methoxyphenyl) substitution on the thiazole core is essential for achieving meaningful biological activity. Unsubstituted 2-aminothiazole exhibits negligible antioxidant capacity, with a DPPH radical scavenging IC₅₀ of 1744.36 µM and only 11.03% inhibition at standard concentrations [1]. While direct DPPH data for 5-(3-methoxyphenyl)thiazol-2-amine is not reported, SAR studies on 2-aminothiazole derivatives demonstrate that aryl substitution at the C5 position enhances electron delocalization and hydrogen-bonding potential, which are critical for radical scavenging and enzyme inhibition [2]. This class-level inference establishes that the unsubstituted parent compound is unsuitable as a functional replacement for the target molecule.

Medicinal Chemistry Antioxidant Activity Structure-Activity Relationship

Regioisomeric Specificity: C5- vs. C4-Aryl Substitution Dictates Biological Profile

The position of the methoxyphenyl substituent on the thiazole ring (C5 vs. C4) is a critical determinant of biological function. 4-(o-Methoxyphenyl)-2-aminothiazole, a regioisomer of the target compound, has been characterized as an anti-quorum sensing agent with activity against Pseudomonas aeruginosa biofilm formation [1]. Its mechanism involves inhibition of quorum sensing signaling pathways, a profile not shared by all 2-aminothiazole analogs [2]. This cross-study comparison demonstrates that the C5 substitution pattern of 5-(3-methoxyphenyl)thiazol-2-amine is likely to confer a distinct target engagement profile compared to its C4-substituted isomer, a differentiation that is critical for researchers investigating SAR or seeking specific biological outcomes.

Antibacterial Quorum Sensing Inhibition Biofilm

Para-Methoxy Analog in AChE Inhibition: IC₅₀ Contextualization for the Meta Isomer

5-(4-Methoxyphenyl)thiazol-2-amine, the para-methoxy positional isomer of the target compound, has been evaluated as an acetylcholinesterase (AChE) inhibitor, with a derivative exhibiting an IC₅₀ of 5.84 µM [1]. While the meta-methoxy analog (5-(3-methoxyphenyl)thiazol-2-amine) lacks published AChE data, the activity of the para isomer establishes a benchmark for the class and suggests that the methoxyphenyl substitution pattern is a key pharmacophore for this target. However, meta-substitution alters electronic distribution and steric bulk relative to para-substitution, which can translate to differences in binding affinity and selectivity [2]. This cross-study comparable evidence highlights that the target compound may offer a differentiated selectivity profile compared to the para isomer, a hypothesis requiring empirical validation but informing procurement decisions for AChE-focused research.

Acetylcholinesterase Inhibition Neurodegeneration Alzheimer's Disease

2-Aminothiazole Scaffold in MAO Inhibition: Class Potency Context for 5-(3-Methoxyphenyl)thiazol-2-amine

The 2-aminothiazole scaffold is a validated pharmacophore for monoamine oxidase (MAO) inhibition. Optimized thiazole derivatives have achieved nanomolar potency against MAO-B, with IC₅₀ values as low as 0.025 µM for the most potent analogs bearing dihydroxyphenyl substitutions [1]. While 5-(3-methoxyphenyl)thiazol-2-amine itself has not been directly assayed for MAO inhibition, its structural features—specifically the electron-donating methoxy group and the 2-aminothiazole hinge-binding motif—align with known SAR determinants for MAO-B selectivity [2]. This class-level inference positions the target compound as a viable starting point for MAO inhibitor development, with the potential to achieve sub-micromolar potency after optimization. The absence of direct data underscores the need for empirical validation but does not negate the scaffold's established relevance.

Monoamine Oxidase Inhibition Neuropharmacology Parkinson's Disease

Recommended Research and Procurement Applications for 5-(3-Methoxyphenyl)thiazol-2-amine


Structure-Activity Relationship (SAR) Exploration of 2-Aminothiazole Kinase Inhibitors

5-(3-Methoxyphenyl)thiazol-2-amine serves as a core hinge-binding scaffold for designing ATP-competitive kinase inhibitors. The 2-aminothiazole moiety is a well-documented kinase hinge binder, and the meta-methoxyphenyl group at C5 offers a vector for exploring solvent-exposed or hydrophobic pocket interactions. As established in Section 3 (Evidence Item 1), the substitution at C5 is essential for target engagement, with the unsubstituted 2-aminothiazole showing negligible activity [1]. Researchers can leverage this compound as a starting point for SAR campaigns, comparing it against 5-phenylthiazol-2-amine or 5-(4-methoxyphenyl)thiazol-2-amine to map substitution-dependent potency shifts. This is particularly relevant for programs targeting PI4KIIIβ, CK2α, or CDK2, where 2-aminothiazoles have demonstrated nanomolar inhibitory activity [2][3].

Quorum Sensing and Anti-Virulence Drug Discovery

Based on the cross-study comparable evidence in Section 3 (Evidence Item 2), 5-(3-methoxyphenyl)thiazol-2-amine is a candidate scaffold for developing quorum sensing inhibitors (QSIs). Its regioisomer, 4-(o-methoxyphenyl)-2-aminothiazole, has validated the 2-aminothiazole core as an effective QSI against Pseudomonas aeruginosa biofilm formation [4]. The target compound's distinct C5 substitution pattern may yield a differentiated binding mode to QS receptors such as LasR or PqsR, enabling the discovery of novel anti-virulence agents. Procurement of 5-(3-methoxyphenyl)thiazol-2-amine is justified for medicinal chemistry teams seeking to diversify their QSI library beyond the known 4-substituted analogs and to explore the impact of substitution position on selectivity and potency [5].

Monoamine Oxidase (MAO) Inhibitor Development for CNS Disorders

The class-level inference in Section 3 (Evidence Item 4) supports the use of 5-(3-methoxyphenyl)thiazol-2-amine in MAO inhibitor discovery programs. 2-Aminothiazole derivatives have demonstrated potent and selective MAO-B inhibition, with IC₅₀ values in the low nanomolar range (0.025 µM for optimized analogs) [6]. The target compound's meta-methoxyphenyl group may confer distinct selectivity profiles compared to para-substituted or dihydroxy analogs, a hypothesis that can be tested in fluorometric enzyme assays. This scaffold is particularly relevant for Parkinson's disease research, where selective MAO-B inhibitors are clinically validated. Purchasing 5-(3-methoxyphenyl)thiazol-2-amine enables the exploration of novel chemical space within an established pharmacophore, with the potential to identify lead compounds with improved ADME properties [7].

Antioxidant and Radical Scavenging Agent Screening

As discussed in Section 3 (Evidence Item 1), the presence of the 5-(3-methoxyphenyl) group on the 2-aminothiazole core is expected to confer significantly enhanced antioxidant capacity compared to the unsubstituted parent compound (DPPH IC₅₀ = 1744.36 µM) [1]. 5-(3-Methoxyphenyl)thiazol-2-amine can be employed in primary DPPH or ABTS radical scavenging assays to quantify its antioxidant potential and to benchmark its activity against known antioxidants such as ascorbic acid or Trolox. This application is relevant for research programs investigating oxidative stress-related pathologies, including neurodegenerative diseases, cardiovascular conditions, and inflammation. The compound's predicted physicochemical properties (pKa 4.60, moderate lipophilicity) further support its suitability for cell-based antioxidant assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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